Superior Oral Bioavailability of Pro-Hyp Compared to Gly-Pro-Hyp Tripeptide in Rats
In a direct comparative pharmacokinetic study in rats, Pro-Hyp (4-hydroxy-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid) demonstrated an absolute oral bioavailability of 19.3%, which is approximately 4.4-fold higher than that of the tripeptide Gly-Pro-Hyp (4.4%) when administered at an oral dose of 100 mg/kg following intravenous calibration at 5 mg/kg . Additionally, urinary recovery of Pro-Hyp after intravenous administration was 1.9% ± 0.3%, substantially lower than the 5.9% ± 2.6% observed for Gly-Pro-Hyp, indicating more efficient systemic retention .
| Evidence Dimension | Absolute oral bioavailability (F%) |
|---|---|
| Target Compound Data | 19.3% (Pro-Hyp) |
| Comparator Or Baseline | 4.4% (Gly-Pro-Hyp tripeptide) |
| Quantified Difference | 4.4-fold higher bioavailability |
| Conditions | Rats; intravenous dose 5 mg/kg; intragastric dose 100 mg/kg; LC-MS/MS analysis |
Why This Matters
This quantifies Pro-Hyp's significantly higher systemic exposure following oral administration, making it the preferred choice for in vivo studies requiring reliable oral peptide delivery without the confounding high first-pass metabolism observed with tripeptides.
